molecular formula C10H7BrO2 B1265605 6-bromo-2H-chromene-3-carbaldehyde CAS No. 57543-37-0

6-bromo-2H-chromene-3-carbaldehyde

Cat. No. B1265605
CAS RN: 57543-37-0
M. Wt: 239.06 g/mol
InChI Key: UMACKWGLPRYSPV-UHFFFAOYSA-N
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Patent
US05155130

Procedure details

The starting material is prepared as follows: A mixture of 5-bromosalicylaldehyde (10.3 g, 51.1 mmol) and potassium carbonate (7.0 g, 51.1 mmol) in 30 ml of 1,4-dioxane is treated with acrolein (4.3 g, 76.6 mmol). The mixture is heated at reflux for 2 hours and allowed to cool. This is partitioned between ether and water, and separated. The aqueous layer is extracted once with ether, and the organic phases are combined, dried (MgSO4) and evaporated. Flash chromatography (silica gel, 8% ethyl acetate/hexane) yields 6-bromo-2H-1-benzopyran-3-carboxaldehyde, m.p. 103°-104° C., which is converted to the final product as described above.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
acrolein
Quantity
4.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:6]([CH:7]=O)[C:5]([OH:10])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH:17]([CH:19]=[CH2:20])=[O:18]>O1CCOCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:20][C:19]([CH:17]=[O:18])=[CH:7][C:6]=2[CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
BrC1=CC=C(C(C=O)=C1)O
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
acrolein
Quantity
4.3 g
Type
reactant
Smiles
C(=O)C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
This is partitioned between ether and water
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted once with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C=C(CO2)C=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.